![molecular formula C28H38N2O10 B1263351 N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1263351.png)
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide is a natural product found in Streptomyces with data available.
Scientific Research Applications
Antibacterial Activity
- Bactericidal Agents against MRSA : Certain benzamides, similar in structure to the specified compound, demonstrate potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit rapid concentration-dependent bactericidal effects, making them significant in combating MRSA infections (Zadrazilova et al., 2015).
Receptor Binding Studies
- Sigma-2 Receptor Probes : Analogues of benzamides have been utilized in studies involving sigma-2 receptors. They show high affinity and are useful in understanding the receptor's role in various physiological processes (Xu et al., 2005).
Drug Design and Discovery
Analgesic and Antipyretic Agent Synthesis : Benzamide derivatives have been explored for their potential as analgesic and antipyretic agents. Their synthesis involves environmentally friendly methods, suggesting their potential in green chemistry applications (Reddy et al., 2014).
Antibacterial and Antifungal Activities : Compounds with structural similarities to the specified benzamide have shown promise as antibacterial and antifungal agents. They exhibit significant activity against various microbial strains, indicating their potential in developing new antimicrobial drugs (Patel & Dhameliya, 2010).
Imaging and Diagnostic Applications
- Imaging Solid Tumors : Fluorine-labeled benzamide analogues have been developed for positron emission tomography (PET) imaging of solid tumors. They target sigma-2 receptors and have shown high tumor uptake, making them valuable in cancer diagnosis (Tu et al., 2007).
Potential Antiallergic Agents
- Antiallergic Activity Studies : Certain benzamide derivatives have been identified as active in antiallergic tests, such as the rat passive cutaneous anaphylaxis test. These findings suggest the potential use of structurally related benzamides in treating allergic reactions (Peet et al., 1986).
properties
Product Name |
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide |
---|---|
Molecular Formula |
C28H38N2O10 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[(6S,7S)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C28H38N2O10/c1-8-15(4)22-26(36)39-19(12-14(2)3)23(33)28(6,7)27(37)38-16(5)20(25(35)40-22)30-24(34)17-10-9-11-18(21(17)32)29-13-31/h9-11,13-16,19-20,22,32H,8,12H2,1-7H3,(H,29,31)(H,30,34)/t15?,16-,19?,20-,22?/m0/s1 |
InChI Key |
DGUFUEHCXSEKMT-GBCVEWGJSA-N |
Isomeric SMILES |
CCC(C)C1C(=O)OC(C(=O)C(C(=O)O[C@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)(C)C)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)(C)C)CC(C)C |
synonyms |
JBIR 06 JBIR-06 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.